2-Phenylbenzaldehyde

Descripción

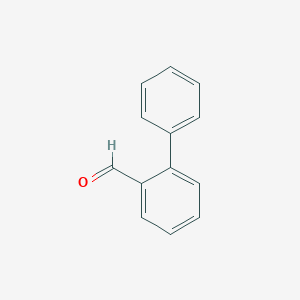

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRCBXLHWTVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923309 | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-68-5, 55171-99-8 | |

| Record name | [1,1′-Biphenyl]-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055171998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Biphenylcarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenylbenzaldehyde (also known as [1,1'-Biphenyl]-2-carboxaldehyde or 2-Formyl-1,1'-biphenyl), a versatile aromatic aldehyde. It serves as a crucial intermediate in various fields, including organic synthesis, fragrance, and pharmaceuticals.[1][2] This document details its chemical and physical properties, synthesis, key reactions, and applications, with a focus on its relevance in research and drug development.

Core Properties and Identification

This compound is an organic compound featuring a benzaldehyde ring substituted with a phenyl group at the ortho position.

| Identifier | Value |

| CAS Number | 1203-68-5[1][3] |

| Molecular Formula | C₁₃H₁₀O[1][4] |

| Molecular Weight | 182.22 g/mol [1] |

| Appearance | White to light yellow powder or crystal; may also appear as a semi-solid to liquid.[1][2] |

| Synonyms | Biphenyl-2-carbaldehyde, 2-Biphenylcarboxaldehyde, 2-Formyl-1,1'-biphenyl.[1][2] |

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Melting Point | -26 °C (-15 °F) | [5] |

| Boiling Point | 178 - 179 °C (352 - 354 °F) | [5] |

| Density | 1.045 g/cm³ at 25 °C (77 °F) | [5] |

| Water Solubility | 57.95 mg/L at 25 °C (estimated) | [3] |

| Log P (Octanol/Water Partition Coefficient) | 1.4 at 25 °C (77 °F) | [5] |

Synthesis of this compound

A common and effective method for synthesizing the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol involves the palladium-catalyzed reaction of an aryl halide with a boronic acid.

Reaction: 2-Bromobenzaldehyde + Phenylboronic acid → this compound

Materials:

-

2-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Setup: To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system consisting of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.

-

Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) under a nitrogen or argon atmosphere.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to yield pure this compound.

Caption: Suzuki-Miyaura synthesis of this compound.

Chemical Reactivity and Applications

As an aldehyde, this compound is a versatile building block in organic synthesis.[1] It participates in various reactions typical of aldehydes, such as oxidation, reduction, and condensation reactions. One common application is the formation of Schiff bases, which are compounds with diverse biological activities.

Reaction: this compound + Primary Amine → Schiff Base (Imine)

Materials:

-

This compound

-

A primary amine (e.g., aniline or a derivative)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Amine Addition: Add the primary amine (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to accelerate the reaction.

-

Isolation: Upon completion, the Schiff base product often precipitates from the solution. If not, the product can be isolated by cooling the mixture and collecting the solid via vacuum filtration or by removing the solvent under reduced pressure and purifying the residue.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzaldehyde, also known by its IUPAC name [1,1'-Biphenyl]-2-carboxaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active compounds and functional materials.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, with a focus on providing researchers and drug development professionals with a detailed understanding of this compound.

Physical and Chemical Properties

This compound is a versatile organic compound with distinct physical and chemical characteristics. The quantitative data for these properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [1,1'-Biphenyl]-2-carboxaldehyde | |

| Synonyms | 2-Biphenylcarboxaldehyde, Biphenyl-2-carbaldehyde | |

| CAS Number | 1203-68-5 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | Semi-solid to liquid; White to light yellow powder to crystal | [3] |

| Boiling Point | 91-92 °C at 0.15 mmHg | |

| Density | 1.130 g/mL at 25 °C | |

| Refractive Index (n20/D) | >1.6220 | |

| Flash Point | 102 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Note: It is important to distinguish this compound from its isomer, 4-Phenylbenzaldehyde (CAS: 3218-36-8), which is a solid with a melting point of 57-59 °C.

Table 2: Predicted Spectral Data for this compound

| Spectrum | Expected Peaks and Interpretation |

| ¹H NMR | ~9.9-10.1 ppm (s, 1H): Aldehydic proton (CHO), deshielded by the carbonyl group. ~7.2-8.0 ppm (m, 9H): Aromatic protons of the two phenyl rings, exhibiting complex splitting patterns due to ortho, meta, and para couplings. The protons on the aldehyde-bearing ring will be more deshielded. |

| ¹³C NMR | ~190-195 ppm: Carbonyl carbon of the aldehyde. ~125-145 ppm: Aromatic carbons of the biphenyl system. Due to the lack of symmetry, 12 distinct aromatic carbon signals are expected. |

| IR (Infrared) | ~1690-1710 cm⁻¹ (strong): C=O stretching vibration of the aromatic aldehyde. ~2720 and ~2820 cm⁻¹ (weak to medium): Fermi doublet characteristic of the C-H stretch of the aldehyde group. ~3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations. ~1450-1600 cm⁻¹ (medium to strong): Aromatic C=C stretching vibrations. |

| Mass Spec (MS) | m/z 182 (M⁺): Molecular ion peak. m/z 181 (M-1): Loss of the aldehydic hydrogen. m/z 153 (M-29): Loss of the CHO group to form a biphenyl cation. m/z 77: Phenyl cation. |

Chemical Reactivity and Synthesis

This compound exhibits reactivity typical of aromatic aldehydes, participating in a variety of organic transformations. Its biphenyl structure also allows for reactions targeting the aromatic rings.

Synthesis via Suzuki-Miyaura Coupling

A primary and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.

This protocol is a representative example of a Suzuki-Miyaura coupling for the synthesis of biphenyl compounds.[14][15][16]

Materials:

-

2-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, charge 2-bromobenzaldehyde (1.0 equiv) and phenylboronic acid (1.05 equiv) in 1-propanol.

-

Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes to allow for dissolution.

-

To the solution, add palladium acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M sodium carbonate solution (1.20 equiv), and deionized water.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and add deionized water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, treat with activated carbon to remove colored impurities, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation.

Other Key Reactions

-

Wittig Reaction: As an aldehyde, this compound can undergo the Wittig reaction with phosphorus ylides to form alkenes. This is a crucial method for carbon-carbon double bond formation.[6][17][18][19][20]

-

Aldol Condensation: this compound can act as the electrophilic partner in Aldol condensations with enolizable ketones or aldehydes to form β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyls.[2][4][21][22][23]

Biological Activity and Applications in Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of benzaldehyde and biphenyl derivatives has shown significant biological activities, making this compound a compound of interest for further investigation.

-

Anticancer Potential: Benzaldehyde and its derivatives have been shown to suppress multiple signaling pathways in cancer cells, including those mediated by 14-3-3ζ protein-protein interactions.[24][25][26][27] Biphenyl derivatives are also known to possess a wide range of biological activities, including anticancer effects.[2][3][4][24][28]

-

Enzyme Inhibition: Benzyloxybenzaldehyde derivatives, which are structurally related to this compound, have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3).[14][29][30][31] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance, making it a promising therapeutic target. The biphenyl scaffold of this compound could be a key feature for designing novel ALDH1A3 inhibitors.

-

Neuroprotective Effects: Some benzaldehyde derivatives have demonstrated anti-inflammatory and neuroprotective effects, suggesting potential applications in neurodegenerative diseases. These effects can be mediated through the suppression of signaling pathways like MAPK.[25]

Safety and Handling

This compound is classified as an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential in the development of new pharmaceuticals and functional materials. Its physical and chemical properties are well-defined, and its synthesis can be reliably achieved through methods like the Suzuki-Miyaura coupling. While its direct biological activity is an area of ongoing research, the known therapeutic potential of related benzaldehyde and biphenyl compounds highlights the importance of further investigating this compound and its derivatives for applications in drug discovery, particularly in the fields of oncology and neurodegenerative diseases. This guide provides a solid foundation for researchers to understand and utilize this versatile compound in their work.

References

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ijsdr.org [ijsdr.org]

- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Biphenyl [webbook.nist.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. byjus.com [byjus.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. 2-Biphenylcarboxylic acid(947-84-2) 13C NMR [m.chemicalbook.com]

- 20. (1,1'-Biphenyl)-4-carboxaldehyde | C13H10O | CID 76689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. Yoneda Labs [yonedalabs.com]

- 23. old.rrjournals.com [old.rrjournals.com]

- 24. researchgate.net [researchgate.net]

- 25. Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. GCMS Section 6.11.4 [people.whitman.edu]

- 27. youtube.com [youtube.com]

- 28. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. myneni.princeton.edu [myneni.princeton.edu]

- 31. lifechemicals.com [lifechemicals.com]

2-Phenylbenzaldehyde molecular weight and formula

An In-depth Technical Guide to 2-Phenylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound, also known as biphenyl-2-carbaldehyde, is a versatile aromatic aldehyde that serves as a crucial intermediate and building block in various fields of chemical and pharmaceutical research.[1] Its unique biphenyl structure, combined with a reactive aldehyde functional group, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and dyes.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development. Researchers and industry professionals utilize this compound for its stability and compatibility with a wide range of solvents, which enhances its utility in diverse synthetic applications.[1]

Core Molecular Data and Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in quantitative synthetic chemistry and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O | [1][2][3] |

| Molecular Weight | 182.22 g/mol | [1][2][3][4] |

| CAS Number | 1203-68-5 | [1][4] |

| Appearance | Semi-solid to liquid | [1] |

| Purity | ≥ 95% | [1] |

| Synonyms | Biphenyl-2-carbaldehyde | [1][3] |

| Storage Conditions | Store at ≤ -15 °C | [1] |

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable scaffold in medicinal chemistry and organic synthesis. Its applications range from being a key ingredient in fragrances to a foundational structure in the development of new therapeutic agents.[1]

-

Pharmaceutical Synthesis : In medicinal chemistry, it serves as a building block for synthesizing various pharmaceutical compounds.[1] The biphenyl moiety is a recognized pharmacophore in many drug classes. The aldehyde group allows for a multitude of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

-

Precursor for Bioactive Compounds : It has shown potential as a precursor in the synthesis of novel bioactive compounds.[1] Derivatives of structurally similar molecules, such as benzyloxybenzaldehyde, have been investigated as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3).[5] ALDH1A3 is a key target in cancer therapy, particularly for targeting cancer stem cells, suggesting that scaffolds based on this compound could be promising for developing new anticancer agents.[5][6]

-

Organic Synthesis and Research : The compound is frequently employed in chemical research to facilitate the study of reaction mechanisms and the development of new synthetic pathways.[1]

-

Other Industries : Beyond pharmaceuticals, it is utilized in the production of dyes and pigments and as a fragrance component in perfumes and cosmetics.[1]

Experimental Protocols

The following sections detail common experimental procedures involving the synthesis and functionalization of biphenyl aldehydes, which are directly applicable to this compound.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for creating carbon-carbon bonds, particularly for the synthesis of biaryl compounds like this compound. This protocol outlines the coupling of 2-bromobenzaldehyde with phenylboronic acid.

Materials and Reagents:

-

2-bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or similar palladium catalyst

-

A suitable phosphine ligand (e.g., triphenylphosphine)

-

A base (e.g., potassium carbonate, sodium carbonate)

-

An appropriate solvent system (e.g., toluene/water, dioxane/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a dry reaction flask, add 2-bromobenzaldehyde (1.0 equiv.), phenylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand.

-

Addition of Reagents : Add the base (e.g., 2.0 equiv.) and the solvent system.

-

Inert Atmosphere : Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-

Reaction Conditions : Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated period (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Functionalization via Palladium-Catalyzed C-H Hydroxylation

Further modification of the this compound scaffold is often desired in drug development. This protocol, adapted from methodologies for related compounds, describes the introduction of a hydroxyl group ortho to the aldehyde functionality.[7]

Materials and Reagents:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Transient directing group (e.g., an amino acid like 4-chloroanthranilic acid)

-

An oxidant (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate)

-

An oxygen source (e.g., p-toluenesulfonic acid monohydrate)

-

Solvent (e.g., trifluoroacetic acid)

Procedure:

-

Reaction Setup : To a dry reaction vial, add this compound (1.0 equiv.), the transient directing group (0.2 equiv.), and Pd(OAc)₂ (0.1 equiv.).[7]

-

Solvent and Reagents : Add the solvent and then the oxidant (2.0 equiv.). The oxygen source is also introduced at this stage (2.0 equiv.).[7]

-

Reaction Conditions : Stir the mixture under an air atmosphere at a specified temperature (e.g., 80 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

-

Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature and proceed with a standard aqueous work-up and extraction. The final hydroxylated product can be purified using column chromatography.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the synthesis and application of this compound.

Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.

Caption: General experimental workflow for the synthesis and purification of this compound.

Caption: Logical workflow for utilizing this compound in drug discovery.

References

A Technical Guide to Biphenyl-2-carboxaldehyde and its Synonyms: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenylbenzaldehyde, also known by its synonyms Biphenyl-2-carboxaldehyde and 2-Formyl-1,1'-biphenyl. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and explores its applications in drug development, particularly as a scaffold for the development of enzyme inhibitors.

Chemical Identity and Physical Properties

Biphenyl-2-carboxaldehyde is an aromatic aldehyde with the chemical formula C₁₃H₁₀O and a molecular weight of 182.22 g/mol .[1][2] Its chemical structure consists of a biphenyl backbone with a formyl group at the 2-position. A comprehensive summary of its physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| Synonyms | This compound, Biphenyl-2-carboxaldehyde, 2-Formyl-1,1'-biphenyl, Biphenyl-2-carbaldehyde | [3][4] |

| CAS Number | 1203-68-5 | [2] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1][2] |

| Appearance | Clear liquid to white or light yellow powder/crystal | [1][3] |

| Boiling Point | 91-92 °C at 0.15 mmHg | [5] |

| Density | 1.130 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | >1.6220 | [6] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of Biphenyl-2-carboxaldehyde

The synthesis of Biphenyl-2-carboxaldehyde is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The general reaction involves the coupling of 2-bromobenzaldehyde with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl derivatives.[7]

Materials and Reagents:

-

2-Bromobenzaldehyde

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2 M Sodium carbonate (Na₂CO₃) solution

-

1-Propanol

-

Deionized water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Activated carbon (e.g., Darco G-60)

-

Hexanes

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, charge 2-bromobenzaldehyde (1.0 equiv), phenylboronic acid (1.05 equiv), and 1-propanol. Purge the flask with nitrogen and stir the mixture at room temperature for 30 minutes until the solids dissolve.

-

Addition of Catalyst and Base: To the resulting solution, add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.009 equiv), 2 M aqueous sodium carbonate solution (1.20 equiv), and deionized water.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: After the reaction is complete, cool the mixture and add deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with a 5% sodium bicarbonate solution followed by saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Decolorization and Filtration: Add activated carbon to the organic solution and stir for 30 minutes at room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Crystallization: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization from a suitable solvent system, such as hexanes or a mixture of ethyl acetate and hexanes, to afford Biphenyl-2-carboxaldehyde as a pure product.

References

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Molecular Structure of 2-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzaldehyde, also known as 2-biphenylcarboxaldehyde, is an aromatic aldehyde with the chemical formula C₁₃H₁₀O.[1] This compound consists of a biphenyl scaffold with a formyl group at the 2-position of one of the benzene rings. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, dyes, and fragrances.[2][3] In medicinal chemistry, the biphenyl scaffold is of significant interest, and derivatives of this compound have been investigated for their potential as enzyme inhibitors, for instance, in the context of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[2][4][5][6][7] This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and key reactions of this compound.

Molecular Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 1203-68-5 | [1] |

| Appearance | White to light yellow powder or crystal; can also be a semi-solid to liquid | [2] |

| Boiling Point | 91-92 °C at 0.15 mmHg | [1] |

| Density | 1.130 g/mL at 25 °C | [1] |

| Refractive Index | n20/D >1.6220 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of this compound. The following tables summarize the key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.00 | s | 1H | Aldehydic proton (-CHO) |

| 8.05–8.03 | m | 1H | Aromatic proton |

| 7.63 | td, J = 7.5, 1.4 Hz | 1H | Aromatic proton |

| 7.50–7.42 | m | 5H | Aromatic protons |

| 7.39–7.37 | m | 2H | Aromatic protons |

Note: Data obtained from a ¹H-NMR spectrum of Biphenyl-2-carbaldehyde in CDCl₃ at 600 MHz.[8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 190 - 200 | Aldehydic carbon (C=O) |

| 125 - 150 | Aromatic carbons |

Note: These are typical chemical shift ranges for the specified carbon types.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2850 and 2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |

| 1710-1685 | Strong | C=O stretch (conjugated aldehyde) |

| 1600-1475 | Weak-Medium | Aromatic C=C stretch |

Note: These are typical IR absorption frequencies for aromatic aldehydes.[9][10][11]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the related isomer, [1,1'-Biphenyl]-4-carboxaldehyde, the top three m/z peaks are 182, 181, and 152.[12]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.[13][14]

Materials:

-

2-Bromobenzaldehyde

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 2:1 mixture of toluene and ethanol to the flask.

-

Add the 2M aqueous sodium carbonate solution (2.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Add ethyl acetate and water to the separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Key Reactions of this compound

The aldehyde functional group in this compound allows it to participate in a variety of important organic reactions, including the Wittig reaction and the Aldol condensation.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. This compound can react with a phosphorus ylide, such as methylenetriphenylphosphorane, to form 2-vinylbiphenyl.

Experimental Protocol: Wittig Reaction

This protocol is a general procedure for the Wittig reaction of an aldehyde with a phosphonium ylide.[15][16][17][18][19]

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Flame-dried glassware

Procedure:

-

Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.0 eq) dropwise. A color change indicates the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF. b. Add the aldehyde solution to the ylide solution via cannula. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solution under reduced pressure.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-vinylbiphenyl.

Aldol Condensation

The Aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. This compound, lacking α-hydrogens, can act as the electrophilic partner in a crossed Aldol condensation with a ketone, such as acetone.

Experimental Protocol: Aldol Condensation

This is a general procedure for a base-catalyzed crossed Aldol condensation.[20][21][22][23]

Materials:

-

This compound

-

Acetone

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Water

-

Erlenmeyer flask

-

Stir bar

Procedure:

-

In an Erlenmeyer flask, dissolve this compound (1.0 eq) in ethanol.

-

Add acetone (1.5 eq) to the solution.

-

While stirring, slowly add the 10% aqueous sodium hydroxide solution dropwise.

-

Continue stirring at room temperature for 30 minutes. A precipitate should form.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 4-(2-biphenyl)-3-buten-2-one.

Role in Drug Discovery: ALDH1A3 Inhibition

Derivatives of benzaldehyde are being investigated as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer stem cells. Inhibition of ALDH1A3 is a potential therapeutic strategy to target these resilient cancer cells. The benzaldehyde moiety can interact with the active site of the enzyme.

Conclusion

This compound is a versatile molecule with significant applications in organic synthesis and drug discovery. Its unique biphenyl structure and reactive aldehyde group allow for the construction of complex molecular architectures. A thorough understanding of its properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for scientists and researchers working with this important chemical compound.

References

- 1. Biphenyl-2-carboxaldehyde 96 1203-68-5 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Biphenyl-2-carboxaldehyde [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. www1.udel.edu [www1.udel.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. [1,1'-Biphenyl]-4-carboxaldehyde [webbook.nist.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. sciepub.com [sciepub.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 18. benchchem.com [benchchem.com]

- 19. youtube.com [youtube.com]

- 20. community.wvu.edu [community.wvu.edu]

- 21. amherst.edu [amherst.edu]

- 22. magritek.com [magritek.com]

- 23. web.mnstate.edu [web.mnstate.edu]

Stability and Proper Storage of 2-Phenylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-phenylbenzaldehyde. The information is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity and purity of this compound for experimental and developmental applications. The data and protocols presented are based on available safety data sheets, general chemical principles of aromatic aldehydes, and standard pharmaceutical industry practices for stability testing.

Physicochemical Properties and Stability Profile

This compound, also known as biphenyl-2-carboxaldehyde, is an aromatic aldehyde that can exist as a semi-solid to liquid or a white to light yellow crystalline powder. Due to the presence of the aldehyde functional group, it is susceptible to degradation, primarily through oxidation. It is also known to be sensitive to air and light.

Table 1: Summary of Physicochemical and Stability Data for this compound

| Parameter | Value/Information | Citations |

| Appearance | Semi-solid to liquid or white to light yellow powder/crystal. | [1] |

| Storage Temperature | Recommended: ≤ -15 °C. | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | |

| Light Sensitivity | Store in a dark place. | [2] |

| Air Sensitivity | Air-sensitive; can oxidize on exposure to air. | |

| Primary Degradation Pathway | Oxidation of the aldehyde group to a carboxylic acid. | [3] |

| Potential Hazards | Combustible liquid, skin and eye irritant, potential reproductive toxicity, toxic to aquatic life. Forms explosive mixtures with air on intense heating. May form explosive peroxides. | [4] |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

-

Storage Container: Use a tightly sealed, airtight container.

-

Atmosphere: Before sealing, flush the container with an inert gas such as nitrogen or argon to displace oxygen.

-

Temperature: Store in a freezer at or below -15 °C.

-

Light: Protect from light by using an amber-colored vial or by storing the container in a light-blocking outer container.

-

Handling: When handling, minimize exposure to air. If possible, work under an inert atmosphere (e.g., in a glovebox). Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Potential Degradation Pathways

The primary degradation pathway for this compound is the oxidation of the aldehyde group to form 2-phenylbenzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. Other potential degradation pathways, such as hydrolysis, are considered less likely under anhydrous storage conditions but could be relevant in solution.

Diagram 1: Postulated Primary Degradation Pathway of this compound

Caption: Postulated oxidation of this compound to 2-phenylbenzoic acid.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and for developing a stability-indicating analytical method. These protocols should be adapted and validated for the specific laboratory conditions and instrumentation.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To generate potential degradation products of this compound under various stress conditions.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature to 60°C. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature to 60°C. |

| Oxidation | 3% to 30% H₂O₂ at room temperature. |

| Thermal Degradation | Dry heat at an appropriate temperature (e.g., 60-80°C). |

| Photodegradation | Exposure to light according to ICH Q1B guidelines. |

Experimental Workflow:

Diagram 2: Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.

Objective: To develop an HPLC method to separate and quantify this compound from its potential degradation products.

Table 3: Example HPLC Method Parameters

| Parameter | Example Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The stability of this compound is critical for its successful application in research and development. Due to its sensitivity to air, light, and temperature, proper storage under an inert atmosphere at or below -15 °C is essential. The primary degradation pathway is likely oxidation to 2-phenylbenzoic acid. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a framework for assessing the stability of this compound and ensuring its quality for scientific use. It is imperative that these general protocols are specifically adapted and validated for the intended application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. asianpubs.org [asianpubs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biomedres.us [biomedres.us]

- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

An In-depth Technical Guide on the Solubility of 2-Phenylbenzaldehyde in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Phenylbenzaldehyde in a range of common organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this guide combines an estimated water solubility value with a predictive assessment of its solubility in various organic solvents based on the known behavior of structurally similar compounds, namely benzaldehyde and biphenyl. Furthermore, this document outlines a detailed, standard experimental protocol for the accurate determination of solubility and presents a visual workflow to guide laboratory practice.

Introduction to this compound and its Solubility

This compound, also known as biphenyl-2-carboxaldehyde, is an aromatic aldehyde with a molecular structure featuring a biphenyl backbone. This structure imparts a significant non-polar character to the molecule, suggesting a general affinity for organic solvents over aqueous media. Understanding the solubility of this compound is critical for a multitude of applications in research and development, including chemical synthesis, formulation development, and purification processes. While specific experimental solubility data is sparse, it is generally understood to be compatible with a wide array of organic solvents[1].

The principle of "like dissolves like" is the primary determinant of solubility. The large, non-polar biphenyl group of this compound dictates its favorable interaction with non-polar and weakly polar organic solvents. The polarity of the aldehyde functional group may allow for some interaction with more polar solvents.

Quantitative Solubility Data

| Solvent Category | Solvent | Predicted Solubility at 25°C | Rationale/Supporting Evidence |

| Polar Protic | Water | ~ 57.95 mg/L (estimated)[2] | The large hydrophobic biphenyl structure significantly limits solubility in water. |

| Methanol | Soluble | Biphenyl shows solubility in methanol[3][4]. The aldehyde group may further enhance interaction. | |

| Ethanol | Soluble | Benzaldehyde is miscible with ethanol[5]. Biphenyl is also soluble in ethanol[4]. | |

| Polar Aprotic | Acetone | Soluble | Aldehydes and ketones are generally soluble in acetone[6]. |

| Ethyl Acetate | Soluble | Benzaldehyde is highly soluble in ethyl acetate[7]. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. | |

| Non-Polar | Hexane | Soluble | Biphenyl exhibits good solubility in hexane[8]. |

| Toluene | Soluble | Biphenyl is soluble in toluene[8]. | |

| Diethyl Ether | Soluble | Benzaldehyde is highly soluble in diethyl ether[7][9]. Biphenyl is also soluble in ether[3]. | |

| Chloroform | Soluble | Benzaldehyde is highly soluble in chloroform[7]. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[10][11][12][13][14]

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Glass vials or flasks with airtight seals

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatograph (HPLC)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter into a clean, tared volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC. This will involve creating a calibration curve with standard solutions of known concentrations.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) based on the determined concentration and the volume of the solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-phenyl benzaldehyde, 1203-68-5 [thegoodscentscompany.com]

- 3. Biphenyl (1,1-biphenyl) - DCCEEW [dcceew.gov.au]

- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.latech.edu [chem.latech.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. britannica.com [britannica.com]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Safety, Handling, and Hazards of 2-Phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and hazard information for 2-Phenylbenzaldehyde (also known as Biphenyl-2-carboxaldehyde), a key intermediate in organic synthesis and a component in various industrial applications. Adherence to proper safety protocols is crucial when working with this compound to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is an aromatic aldehyde with the following key properties:

| Property | Value | Reference |

| CAS Number | 1203-68-5 | |

| Molecular Formula | C₁₃H₁₀O | |

| Molecular Weight | 182.22 g/mol | |

| Appearance | White to light yellow powder or crystal | |

| Boiling Point | 91-92 °C at 0.15 mmHg | |

| Density | 1.130 g/mL at 25 °C | |

| Flash Point | 102 °C (215.6 °F) - closed cup | |

| Refractive Index | n20/D >1.6220 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification based on available data.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Toxicological Data

Quantitative toxicological data for this compound is limited. The following data is for the closely related compound, benzaldehyde, and should be considered for a conservative risk assessment.

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | ~1300-1430 mg/kg bw | [1] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | >1250 - >2000 mg/kg bw | [1][2] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 1 - 5 mg/L (4 hours) |

Studies on benzaldehyde indicate that it is not a skin sensitizer.[1]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents.

-

Recommended storage temperature is 2-8°C.

Emergency Procedures

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD 404)

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

-

Application: A dose of 0.5 g of the test substance, moistened with a small amount of a suitable vehicle to form a paste, is applied to a small area (approx. 6 cm²) of the clipped skin. The site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The dressing is held in place for a 4-hour exposure period.

-

Observation: After 4 hours, the dressing is removed, and the skin is gently cleaned. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Skin reactions are scored according to a standardized grading system.[6]

-

Evaluation: The mean scores for erythema and edema at 24, 48, and 72 hours are calculated for each animal. The substance is classified based on the severity and reversibility of the skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

-

Test Animal: Healthy, young adult albino rabbits with no pre-existing eye defects.

-

Procedure: A single dose of 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[7] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, and redness, respectively, and scored according to a standardized scale.

-

Evaluation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The substance is classified based on the severity and persistence of the ocular lesions. The reversibility of the effects is also assessed for up to 21 days if necessary.[7]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)

Objective: To determine the acute oral toxicity of this compound and to obtain an estimate of the LD50.

Methodology:

-

Test Animal: Healthy, young, adult female rats are typically used.

-

Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from one of four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight). The substance is administered by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at the start and end of the observation period.

-

Dose Progression: The outcome of the first step determines the dose for the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

-

Evaluation: The test is stopped when a dose that causes mortality or no effect is identified, allowing for the classification of the substance into a GHS toxicity category.

Visualizations

Experimental Workflow for Irritation Assessment

Caption: A typical workflow for assessing skin and eye irritation potential.

Potential Signaling Pathway Interactions of Benzaldehyde Derivatives

Caption: Potential signaling pathways affected by benzaldehyde derivatives.

Logical Flow for Handling and Emergency Response

Caption: Logical flow for handling and emergency response.

References

The Therapeutic Potential of 2-Phenylbenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzaldehyde scaffold represents a versatile platform in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. Among these, 2-phenylbenzaldehyde and its analogues are emerging as a promising class of compounds with potential therapeutic applications spanning oncology, infectious diseases, and inflammatory conditions. The strategic placement of a phenyl group at the 2-position of the benzaldehyde ring introduces unique structural and electronic properties, influencing the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We present a compilation of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of the modulated signaling pathways to facilitate further research and drug development in this area.

Anticancer Activity

A growing body of evidence suggests that benzaldehyde derivatives, including those with a 2-phenyl substitution, possess potent anticancer properties. The primary mechanisms of action appear to involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of various substituted benzaldehyde derivatives against several human cancer cell lines. This data is primarily derived from in vitro studies utilizing the MTT assay. While specific data for a wide range of this compound derivatives is still emerging, the presented data for related benzaldehyde derivatives provides valuable insights into their potential potency.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Doxorubicin (Control) | SF-295 (Glioblastoma) | 0.03 | [1] |

| Doxorubicin (Control) | OVCAR-8 (Ovarian) | 0.05 | [1] |

| Doxorubicin (Control) | HCT-116 (Colon) | 0.06 | [1] |

| Doxorubicin (Control) | HL-60 (Leukemia) | 0.01 | [1] |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [1] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [1] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [1] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [1] |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [1] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [1] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [1] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [1] |

| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [1] |

| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [1] |

| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [1] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [1] |

| 5-Nitrosalicylaldehyde | SF-295 (Glioblastoma) | 4.75 | [1] |

| 5-Nitrosalicylaldehyde | OVCAR-8 (Ovarian) | 3.98 | [1] |

| 5-Nitrosalicylaldehyde | HCT-116 (Colon) | 3.12 | [1] |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3][4]

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete cell culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][2]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Signaling Pathways in Anticancer Activity

This compound derivatives may exert their anticancer effects by modulating several critical signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death.

Antimicrobial Activity

Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[5] The introduction of a phenyl group at the 2-position can enhance this activity against a spectrum of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzaldehyde derivatives against different microbial strains.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Dihydroauroglaucin | Escherichia coli | 1.95 | [6] |

| Dihydroauroglaucin | Streptococcus mutans | 1.95 | [6] |

| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [6] |

| Fraction III (from Aspergillus amstelodami) | Streptococcus mutans | 3.9 | [6] |

| FEA extract (from Aspergillus amstelodami) | Staphylococcus aureus | 6.25 | [6] |

| FEA extract (from Aspergillus amstelodami) | Escherichia coli | 6.25 | [6] |

| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Staphylococcus aureus (Bovine Mastitis Isolates) | 500 (MIC₅₀) | [7] |

| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus (Bovine Mastitis Isolates) | 500 (MIC₅₀) | [7] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[8]

-

This compound derivative stock solution

-

Positive control antibiotic/antifungal

-

Inoculum suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

-

Incubator

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Benzaldehyde derivatives have demonstrated the ability to modulate inflammatory responses, primarily by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The following table provides data on the anti-inflammatory activity of some benzaldehyde derivatives.

| Compound/Derivative | Assay | Target/Cell Line | IC₅₀/Inhibition | Reference |

| Cristaldehyde A | NO Production | RAW 264.7 | IC₅₀ = 3.82 µM | [10] |

| Cristaquinone A | NO Production | RAW 264.7 | IC₅₀ = 0.37 µM | [10] |

| 2,4-Dihydroxybenzaldehyde | Acetic acid-induced writhing | Mice | 86.6% inhibition at 100 mg/kg | [11] |

| FM4 | COX-2 Inhibition | In vitro | IC₅₀ = 0.74 µM | [12] |

| FM10 | COX-2 Inhibition | In vitro | IC₅₀ = 0.69 µM | [12] |

| FM12 | COX-2 Inhibition | In vitro | IC₅₀ = 0.18 µM | [12] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite.[13][14]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound derivative stock solution

-

Griess reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[13]

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes, protected from light.[13]

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Signaling Pathways in Anti-inflammatory Activity

This compound derivatives can exert their anti-inflammatory effects by interfering with key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.[15][16][17]

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data, primarily from related benzaldehyde analogues, strongly suggests their potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this class of compounds allows for extensive structure-activity relationship (SAR) studies to optimize their potency, selectivity, and pharmacokinetic properties. Further research focused specifically on this compound derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action. This technical guide provides a foundational resource for researchers to design and execute studies that will advance the development of these promising compounds into clinically viable drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. texaschildrens.org [texaschildrens.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. Bio-Guided Fractionation of Prenylated Benzaldehyde Derivatives as Potent Antimicrobial and Antibiofilm from Ammi majus L. Fruits-Associated Aspergillus amstelodami | MDPI [mdpi.com]

- 7. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acm.or.kr [acm.or.kr]

- 10. Anti-inflammatory prenylbenzaldehyde derivatives isolated from Eurotium cristatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomolther.org [biomolther.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Phenylbenzaldehyde: A Technical Guide to its Applications in Synthesis and Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract